molecular formula C6H6ClN<br>ClC6H4NH2<br>C6H6ClN B138754 4-Chloroaniline CAS No. 106-47-8

4-Chloroaniline

Cat. No. B138754
CAS RN: 106-47-8
M. Wt: 127.57 g/mol
InChI Key: QSNSCYSYFYORTR-UHFFFAOYSA-N
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Description

4-Chloroaniline is a chemical compound that has been the subject of various studies due to its reactivity and potential applications. It is known to undergo photoheterolysis in polar media, leading to the formation of the corresponding triplet phenyl cations, which have a mixed carbene-diradical character . The compound has also been investigated for its oxidation reactions, such as the chloroperoxidase-catalyzed oxidation to 4-chloronitrosobenzene , and its interaction with sodium hypochlorite and chlorhexidine, which results in the formation of a precipitate identified as 4-chloroaniline . Additionally, the degradation of 4-chloroaniline under sunlight has been studied, revealing the formation of toxic photoproducts .

Synthesis Analysis

The generation of 4-chloroaniline derivatives has been explored through various synthetic pathways. For instance, the electrochemical oxidation of 4-chloroaniline in water/acetonitrile mixtures leads to the formation of chloronium, which can react with arylsulfinic acids to produce diaryl sulfone and N-phenylbenzenesulfonamide derivatives . Another study has shown that 4-chloroaniline undergoes N-oxidation by prostaglandin synthase, resulting in the formation of N-(4-chlorophenyl)-hydroxylamine and 1-chloro-4-nitrosobenzene .

Molecular Structure Analysis

Computational studies have provided insights into the molecular structure of 4-chloroaniline and its derivatives. For example, CASSCF and UB3LYP calculations indicate that the 4-aminophenyl triplet cation formed from 4-chloroaniline has a planar geometry and is stabilized by more than 10 kcal/mol compared to the singlet state . Additionally, quantum chemical calculations have been used to optimize the molecular structure and predict the vibrational modes of 4-chloroanilinium perchlorate, a related compound .

Chemical Reactions Analysis

4-Chloroaniline participates in various chemical reactions, including electrophilic substitution and redox cycling. It can be trapped by iodide efficiently and undergoes electrophilic attack with benzene and other aromatic compounds . The compound also exhibits redox cycling of radical intermediates when oxidized by prostaglandin synthase . Moreover, the electrochemical oxidation of 4-chloroaniline can lead to the formation of chlorinated diphenylamines and other products .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-chloroaniline have been characterized through experimental and computational methods. The compound's interaction with light and its degradation in aquatic environments have been studied, revealing complex degradation pathways and the formation of toxic photoproducts . Electrochemical studies have provided insights into the oxidation mechanisms and the influence of pH on the reactions of 4-chloroaniline . Additionally, the radiation-induced degradation of 4-chloroaniline in aqueous solutions has been investigated, showing the formation of various degradation products, including aminophenols, chlorophenols, and carboxylic acids .

Scientific Research Applications

Biodegradation in Agricultural Soils

4-Chloroaniline, a hazardous pollutant, can be biodegraded by certain bacteria in agricultural soil, such as Acinetobacter baumannii CA2, Pseudomonas putida CA16, and Klebsiella sp. CA17. These bacteria can use 4-chloroaniline as their sole carbon and nitrogen source, indicating potential applications in bioremediation of contaminated sites (Vangnai & Petchkroh, 2007).

Electrochemical Oxidation

The electrochemical oxidation of 4-chloroaniline in acetonitrile solution has been studied, showing that it undergoes similar oxidation routes as other aniline derivatives. This process results in the formation of chlorinated 4-amino-diphenylamines and chlorinated anilines, useful for understanding the electrochemical behavior of chloroanilines (Kádár et al., 2001).

Reductive Dehalogenation in Aquifers

Chloroanilines, including 4-chloroaniline, can undergo reductive dehalogenation by microorganisms in polluted aquifers under methanogenic conditions. This process involves sequential replacement of halogens by protons, suggesting novel bioremediation approaches for environments contaminated with chloroanilines (Kuhn & Suflita, 1989).

Degradation in Aqueous Solutions

Radiation-induced degradation of 4-chloroaniline in aqueous solutions has been studied, showing the formation of various products like aminophenols and chlorophenols. This research aids in understanding the environmental fate and degradation mechanisms of 4-chloroaniline (Sanchez et al., 2002).

Oxidation to 4-Chloronitrosobenze

Chloroperoxidase-catalyzed oxidation of 4-chloroaniline results in the rapid formation of 4-chloronitrosobenzene, demonstrating a novel enzymatic oxidation process. This finding provides insights into the biochemistry of chloroanilines and their potential biotransformation pathways (Corbett et al., 1978).

Environmental Photodegradation

The photodegradation of 4-chloroaniline in water under simulated sunlight conditions has been studied. This degradation leads to the formation of dimeric structures, which are more toxic than the precursor, highlighting the environmental impact of 4-chloroaniline photodegradation (Gosetti et al., 2010).

Safety And Hazards

4-Chloroaniline is considered hazardous. It is very toxic, possibly carcinogenic, and can be absorbed through the skin . It is toxic if swallowed, in contact with skin, or if inhaled .

Future Directions

4-Chloroaniline is used in the industrial production of pesticides, drugs, and dyestuffs . It is a precursor to the widely used antimicrobial and bacteriocide chlorhexidine and is used in the manufacture of pesticides . It exhibits antimicrobial action against some bacteria and molds . Future research may focus on its potential uses in various industries and its environmental impact .

properties

IUPAC Name

4-chloroaniline
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InChI

InChI=1S/C6H6ClN/c7-5-1-3-6(8)4-2-5/h1-4H,8H2
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InChI Key

QSNSCYSYFYORTR-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1N)Cl
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Molecular Formula

C6H6ClN, Array
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Related CAS

20265-96-7 (hydrochloride), 4084-48-4 (BF3[1:1] salt)
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DSSTOX Substance ID

DTXSID9020295
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Molecular Weight

127.57 g/mol
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Physical Description

P-chloroaniline appears as a white or pale yellow solid. Melting point 69.5 °C., Other Solid, Colorless, white, or pale-yellow solid with a characteristic sweet odor; [HSDB] Light tan chips or crystalline solid; [MSDSonline], COLOURLESS-TO-YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR., A white or pale yellow solid.
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Boiling Point

450 °F at 760 mmHg (NTP, 1992), 232 °C, 450 °F
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Flash Point

235 °F (NTP, 1992), 120-123 °C, >220 °F (open cup), 120-123 °C o.c., 235 °F
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Solubility

less than 1 mg/mL at 74.3 °F (NTP, 1992), Freely soluble in alcohol, ether, acetone, carbon disulfide, In water, 3,900 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 0.39
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Density

1.43 at 66.2 °F (USCG, 1999) - Denser than water; will sink, 1.169 at 77 °C/4 °C, Relative density (water = 1): 1.4, 1.43 at 66.2 °F
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Vapor Density

4.41 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 4.4, 4.41
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Vapor Pressure

0.015 mmHg at 68 °F ; 0.05 mmHg at 86 °F (NTP, 1992), 0.02 [mmHg], Vapor pressure = 10 MM HG @ 102.1 °C; 40 MM HG @ 135 °C; 100 MM HG @ 159.9 °C, 0.071 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 2, 0.015 mmHg
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Mechanism of Action

/It was/ proposed that the methemoglobin bound with aniline compounds (e.g., p-chloroaniline) or their reactive metabolites is broken down in the red pulp of the spleen and the reactive metabolites are released, binding to splenic mesenchymal tissues and resulting in fibrosis, which progresses to the formation of splenic tumors. /Another study/ suggested that the splenic tumors are a result of erythrocyte toxicity. The damaged erythrocytes are scavenged by the spleen, where they cause vascular congestion, hyperplasia, fibrosis, and tumors. Whether the mechanism of carcinogenesis is mediated through genotoxic or non-genotoxic events is resolved. p-Chloroaniline is genotoxic in vitro but appears to be dependent on metabolism for its full expression. There is one positive study in vivo (micronucleus test), but this was positive only at a dose level in the range of the LD50.
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Product Name

4-Chloroaniline

Color/Form

Orthorhombic crystals from alcohol or petroleum ether, Colorless crystals, White or pale yellow solid

CAS RN

106-47-8
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Melting Point

162.5 °F (NTP, 1992), 72.5 °C, 69-72.5 °C, 162.5 °F
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Synthesis routes and methods I

Procedure details

100 g of 3,4-dichloronitrobenzene, 1 g of triethylenetetramine and 0.02g of 5% platinum on carbon were introduced into a SUS-32 eletromagnetic agitation type autoclave having an inner volume of 500 ml. After air in the autoclave was replaced by hydrogen, a hydrogen gas was further charged therein under a pressure of 20 kg/cm2G. The mixture was heated up to 100° C with agitation. Then, a hydrogen gas was further introduced into the autoclave until the pressure reached 50 kg/cm2G, and the mixture was reacted at 100° C. During the reaction, whenever the reaction pressure drops down to 30 kg/cm2G, fresh hydrogen gas was charged into the autoclave until the pressure of 50 kg/cm2 was restored. The hydrogen charging was repeated until absorption of hydrogen was no longer recognized. The reaction took about 150 minutes. After the absorption of hydrogen became unrecognizable, the reaction system was kept warm for 1 hour with agitation, at a temperature slightly higher than the reaction temperature, so as to complete the reaction. Then, the autoclave was cooled and the reaction product was discharged therefrom. To the reaction product was added the same amount of methanol to give a uniform solution. Thereafter, the catalyst was filtered out and the resultant product was analyzed by gaschromatography. The analysis revealed that the reaction product contained therein a trace (less than 0.01% by weight) of aniline which was produced by a dehalogenation reaction, 0.4% by weight of monochloroaniline and 98.5% by weight of 3,4 -dichloroaniline. The pH value of the resultant reaction liquid was within a range of 7 to 8 and no corrosion occurred to the reactor.
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Synthesis routes and methods II

Procedure details

2-[6-(4-Chloro-phenylamino)-hexyl]-phthalimide (3.41 g crude from above, 8.4 mmol) and hydrazine hydrate (2.5 ml, 41.5 mmol) were dissolved in THF (25 mL) and EtOH (25 mL) and stirred under reflux for 21 h. The solvent was removed under reduced pressure, the residue was suspended in THF (50 mL) and the precipitate was filtered off, washed with THF (2×5 mL) and the filtrate was concentrated under reduced pressure to give the title compound together with some 4-Chloroaniline (≈3:2).
Name
2-[6-(4-Chloro-phenylamino)-hexyl]-phthalimide
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25 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloroaniline
Reactant of Route 2
4-Chloroaniline
Reactant of Route 3
4-Chloroaniline
Reactant of Route 4
4-Chloroaniline
Reactant of Route 5
4-Chloroaniline
Reactant of Route 6
4-Chloroaniline

Citations

For This Compound
12,600
Citations
A Boehncke, J Kielhorn, G Konnecker… - 2003 - apps.who.int
… All chloroaniline isomers are haematotoxic and show the same pattern of toxicity in rats and mice, but in all cases 4-chloroaniline shows the most severe effects. 4-Chloroaniline is …
Number of citations: 20 apps.who.int
A Yazidi, L Sellaoui, M Badawi, EC Lima… - Journal of …, 2020 - Elsevier
Statistical physics theory was used to interpret the adsorption mechanism of 4-Chloroaniline and 4-Bromophenol on an activated carbon which was prepared from cashew nut shell. The …
Number of citations: 16 www.sciencedirect.com
M Kádár, Z Nagy, T Karancsi, G Farsang - Electrochimica acta, 2001 - Elsevier
… 2-Amino-4′,5-dichloro-diphenylamine has been found as a product of oxidation at the oxidation of 4-chloroaniline. This can be explained by dimerization of 4-chloroaniline at the ortho …
Number of citations: 41 www.sciencedirect.com
BR Basrani, S Manek, D Mathers, E Fillery… - Journal of …, 2010 - Elsevier
… also be characteristic of other isomers of 4-chloroaniline such as 2-… was to confirm the presence of 4-chloroaniline by using gas … whether other isomers of 4-chloroaniline are present. …
Number of citations: 135 www.sciencedirect.com
B Guizzardi, M Mella, M Fagnoni… - The Journal of …, 2001 - ACS Publications
… We report in the following that 4-chloroaniline and its N,N-dimethyl derivative undergo efficient photodechlorination and that useful arylation reactions via the corresponding phenyl …
Number of citations: 78 pubs.acs.org
L Zhu, X Xu, W Luo, Z Tian, H Lin, N Zhang - Applied microbiology and …, 2008 - Springer
… The formation and characterization of the aerobic 4-chloroaniline-degrading granules in the … the decreased settling time and gradually increased 4-chloroaniline (4-ClA) concentration to …
Number of citations: 45 link.springer.com
CG Heijman, C Holliger, MA Glaus… - Applied and …, 1993 - Am Soc Microbiol
… 4-chloronitrobenzene (4-Cl-NB) was rapidly reduced to 4-chloroaniline with half-lives of minutes in a … that 4-chloroaniline was the only end product of the reaction lorimetric assayat …
Number of citations: 122 journals.asm.org
DD Kaufman, JR Plimmer… - Journal of Agricultural and …, 1973 - ACS Publications
… inoculum without 4-chloroaniline and 4-chloroaniline without … , as it did not react with either 4-chloroaniline or 4-chloronitro… 4-Chloroaniline metabolites were visualized on the plates by …
Number of citations: 93 pubs.acs.org
N Mohamadighader, M Saraei, D Nematollahi… - RSC …, 2020 - pubs.rsc.org
… of 4-chloroaniline as a model compound in aqueous solutions was investigated. Our results show that the 4-chloroaniline … data on the oxidation of 4-chloroaniline in aqueous solutions, …
Number of citations: 7 pubs.rsc.org
AS Vangnai, W Petchkroh - FEMS microbiology letters, 2007 - academic.oup.com
… agricultural soil with the capability of utilizing 4-chloroaniline as a sole carbon and nitrogen … that 4-chloroaniline alone could stimulate bacterial degradation of 4-chloroaniline and other …
Number of citations: 91 academic.oup.com

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